

# An In-depth Technical Guide to (R)-benzyl 3-methylpiperazine-1-carboxylate

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## Compound of Interest

Compound Name: (R)-benzyl 3-methylpiperazine-1-carboxylate

Cat. No.: B1436627

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CAS Number: 623586-00-5 Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of **(R)-benzyl 3-methylpiperazine-1-carboxylate**, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This guide delineates its chemical properties, outlines a robust synthetic strategy, details analytical methodologies for quality control, and discusses its strategic applications in medicinal chemistry.

## Introduction: The Significance of the Chiral Piperazine Scaffold

The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2][3] Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts favorable physicochemical properties to drug candidates. These properties often include improved aqueous solubility, oral bioavailability, and metabolic stability, which are critical for successful drug development.[4] The introduction of a chiral center, as in the case of the 3-methyl derivative, allows for precise three-dimensional interactions with biological targets, leading to enhanced potency and selectivity.

**(R)-benzyl 3-methylpiperazine-1-carboxylate** is a strategically designed intermediate. The benzyl carbamate (Cbz) group at the N1 position serves as a robust protecting group, masking the nucleophilicity of the secondary amine, while the free secondary amine at N4 remains

available for further chemical elaboration. The (R)-stereochemistry at the C3 methyl group provides the necessary chirality for creating stereospecific drug candidates.

## Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental for its effective use in a laboratory setting.

### Chemical Properties

Property	Value	Reference(s)
CAS Number	623586-00-5	[5]
Molecular Formula	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	[5][6]
Molecular Weight	234.29 g/mol	[5][6]
Appearance	Colorless to yellow liquid/oil	[6]
Boiling Point	358 °C at 760 mmHg (Predicted)	[5]
Density	~1.1 g/cm <sup>3</sup>	[5]
Refractive Index	~1.531	[5]
Topological Polar Surface Area (TPSA)	41.6 Å <sup>2</sup>	[6]
XLogP3	1.4	[6]

### Handling and Safety

**(R)-benzyl 3-methylpiperazine-1-carboxylate** should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, is required.[5] While specific toxicity data is not readily available, compounds of this class may cause skin and eye irritation. The hydrochloride salt form is also available and may present different handling properties.[7]

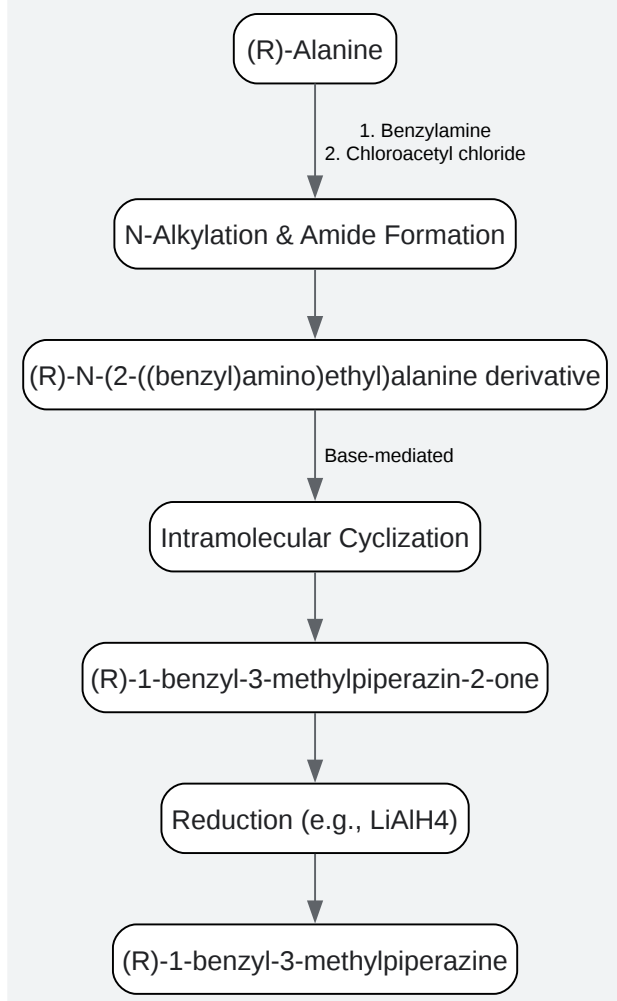
**Storage:** Store in a tightly sealed container in a cool, dry place to prevent degradation.[5]

## Synthesis Strategy: A Rational Approach

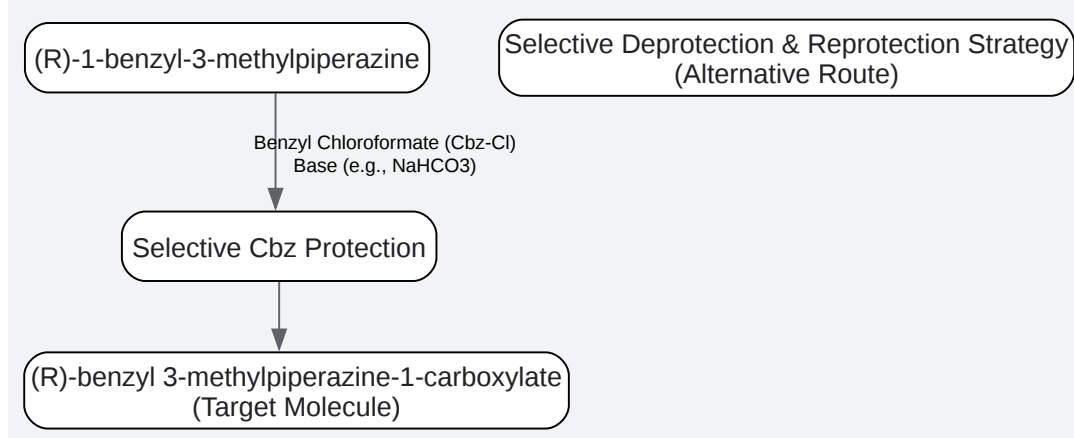
The asymmetric synthesis of **(R)-benzyl 3-methylpiperazine-1-carboxylate** can be efficiently achieved from the readily available and inexpensive chiral pool starting material, (R)-alanine. The synthetic pathway is designed to build the piperazine core and introduce the necessary protecting group in a controlled manner. A plausible and field-proven approach involves the formation of a piperazin-2-one intermediate, followed by reduction.<sup>[8]</sup>

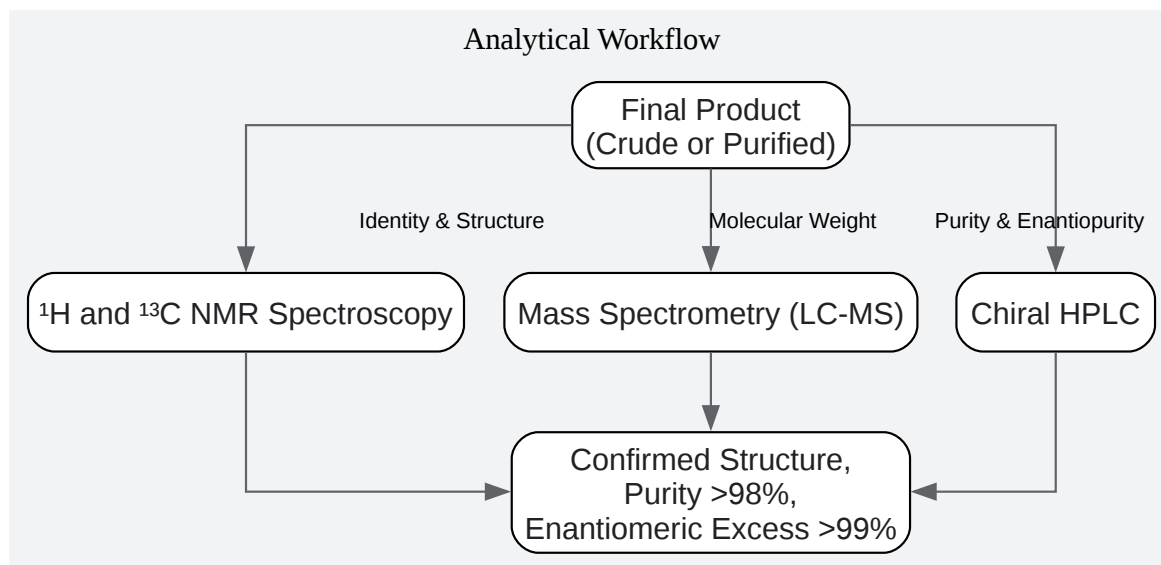
## Synthetic Workflow Diagram

## Synthesis of (R)-1-benzyl-3-methylpiperazine



## Final Protection Step





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